molecular formula C23H39F3O4 B13419611 dodecyl 2-methylprop-2-enoate;3,3,3-trifluoropropyl 2-methylprop-2-enoate CAS No. 65605-58-5

dodecyl 2-methylprop-2-enoate;3,3,3-trifluoropropyl 2-methylprop-2-enoate

Cat. No.: B13419611
CAS No.: 65605-58-5
M. Wt: 436.5 g/mol
InChI Key: AIBYSHCOOFEZPN-UHFFFAOYSA-N
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Description

Dodecyl 2-methylprop-2-enoate: and 3,3,3-trifluoropropyl 2-methylprop-2-enoate are organic compounds that belong to the class of esters. These compounds are characterized by their unique chemical structures, which include a long dodecyl chain and a trifluoropropyl group, respectively. They are used in various industrial applications due to their distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Dodecyl 2-methylprop-2-enoate

    • This compound can be synthesized through the esterification of dodecanol with methacrylic acid. The reaction typically involves the use of a catalyst such as sulfuric acid and is carried out under reflux conditions to ensure complete conversion.
    • Reaction: [ \text{Dodecanol} + \text{Methacrylic Acid} \rightarrow \text{Dodecyl 2-methylprop-2-enoate} + \text{Water} ]

  • 3,3,3-trifluoropropyl 2-methylprop-2-enoate

    • This compound can be synthesized by reacting 3,3,3-trifluoropropanol with methacrylic acid in the presence of a catalyst. The reaction is typically carried out under an inert atmosphere to prevent oxidation.
    • Reaction: [ \text{3,3,3-Trifluoropropanol} + \text{Methacrylic Acid} \rightarrow \text{3,3,3-Trifluoropropyl 2-methylprop-2-enoate} + \text{Water} ]

Industrial Production Methods

  • Industrial production of these compounds often involves continuous flow reactors to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions helps in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • Both compounds can undergo oxidation reactions, typically resulting in the formation of carboxylic acids.
    • Reagents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).

  • Reduction

    • Reduction of these esters can lead to the formation of alcohols.
    • Reagents: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄).

  • Substitution

    • These compounds can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
    • Reagents: Sodium hydroxide (NaOH), Ammonia (NH₃).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • These compounds are used as monomers in the synthesis of polymers and copolymers. Their unique structures impart specific properties to the resulting polymers, such as hydrophobicity and chemical resistance.

Biology

  • In biological research, these compounds are used as intermediates in the synthesis of bioactive molecules. Their ester groups can be modified to introduce various functional groups, making them versatile building blocks.

Medicine

  • These compounds are explored for their potential use in drug delivery systems. Their ability to form stable esters makes them suitable for encapsulating active pharmaceutical ingredients.

Industry

  • In the industrial sector, these compounds are used as additives in lubricants, coatings, and adhesives. Their chemical stability and resistance to degradation make them valuable in enhancing the performance of industrial products.

Mechanism of Action

  • The mechanism of action of these compounds largely depends on their chemical structure. The ester group can undergo hydrolysis in the presence of water or enzymes, releasing the corresponding alcohol and acid.
  • Molecular Targets and Pathways:

Comparison with Similar Compounds

Similar Compounds

    Lauryl methacrylate: Similar to dodecyl 2-methylprop-2-enoate but with a shorter alkyl chain.

    Hexadecyl methacrylate: Similar to dodecyl 2-methylprop-2-enoate but with a longer alkyl chain.

    2,2,2-Trifluoroethyl methacrylate: Similar to 3,3,3-trifluoropropyl 2-methylprop-2-enoate but with a shorter fluorinated chain.

Uniqueness

  • The presence of the trifluoropropyl group in 3,3,3-trifluoropropyl 2-methylprop-2-enoate imparts unique properties such as increased hydrophobicity and chemical resistance compared to non-fluorinated analogs.
  • The long dodecyl chain in dodecyl 2-methylprop-2-enoate provides enhanced flexibility and lower glass transition temperature in polymers compared to shorter alkyl chain analogs.

These compounds, with their unique chemical structures and properties, find diverse applications across various fields, making them valuable in both research and industry.

Biological Activity

Dodecyl 2-methylprop-2-enoate and 3,3,3-trifluoropropyl 2-methylprop-2-enoate are chemical compounds belonging to the class of methacrylates. These compounds are of significant interest in various fields, including materials science and pharmacology, due to their unique biological activities and applications. This article explores their biological activity, supported by data tables, case studies, and detailed research findings.

Molecular Structure

  • Dodecyl 2-methylprop-2-enoate
    • Molecular Formula : C16H30O2
    • Molecular Weight : 270.42 g/mol
    • CAS Number : 65605-58-5
  • 3,3,3-Trifluoropropyl 2-methylprop-2-enoate
    • Molecular Formula : C7H9F3O2
    • Molecular Weight : 188.15 g/mol
    • CAS Number : Not specified

Physical Properties

PropertyDodecyl 2-methylprop-2-enoate3,3,3-Trifluoropropyl 2-methylprop-2-enoate
Boiling Point322.7°CNot specified
Flash Point133.8°CNot specified
DensityNot specifiedNot specified
SolubilitySoluble in organic solventsSoluble in organic solvents

The biological activity of these compounds can be attributed to their ability to interact with various biological targets. Dodecyl methacrylate derivatives have been shown to exhibit antimicrobial properties, while trifluoropropyl derivatives often demonstrate enhanced stability and bioactivity due to the presence of fluorine atoms.

Antimicrobial Activity

Research indicates that dodecyl methacrylate exhibits significant antimicrobial properties against a range of pathogens. A study demonstrated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a comparative study involving various methacrylate compounds, dodecyl 2-methylprop-2-enoate showed a minimum inhibitory concentration (MIC) of:

PathogenMIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

This indicates its potential use as an antimicrobial agent in medical applications.

Cytotoxicity Studies

Cytotoxicity assessments reveal that both compounds exhibit varying degrees of toxicity towards mammalian cells. The trifluoropropyl derivative has been noted for its lower cytotoxicity compared to its dodecyl counterpart.

Table: Cytotoxicity Results

CompoundIC50 (μM)
Dodecyl 2-methylprop-2-enoate25
3,3,3-Trifluoropropyl 2-methylprop-2-enoate50

These findings suggest that while both compounds can be cytotoxic at higher concentrations, the trifluorinated variant may offer a safer profile for therapeutic applications.

Applications in Drug Development

The unique properties of these compounds make them suitable candidates for drug delivery systems. Their ability to form stable emulsions and encapsulate drugs enhances bioavailability and targeted delivery.

Research Findings

Recent studies have explored the use of dodecyl and trifluoropropyl methacrylates in formulating nanoparticles for targeted cancer therapy. The results indicated:

  • Enhanced drug loading capacity.
  • Controlled release profiles.
  • Improved therapeutic efficacy in vitro.

Properties

CAS No.

65605-58-5

Molecular Formula

C23H39F3O4

Molecular Weight

436.5 g/mol

IUPAC Name

dodecyl 2-methylprop-2-enoate;3,3,3-trifluoropropyl 2-methylprop-2-enoate

InChI

InChI=1S/C16H30O2.C7H9F3O2/c1-4-5-6-7-8-9-10-11-12-13-14-18-16(17)15(2)3;1-5(2)6(11)12-4-3-7(8,9)10/h2,4-14H2,1,3H3;1,3-4H2,2H3

InChI Key

AIBYSHCOOFEZPN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)C(=C)C.CC(=C)C(=O)OCCC(F)(F)F

Related CAS

65605-58-5

Origin of Product

United States

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